9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-
Overview
Description
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indeno-pyrazine core, which is further functionalized with cyano and chloro groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ubiquitin-specific proteases, preventing the deubiquitination of protein substrates. This interaction disrupts protein degradation pathways, leading to potential therapeutic effects . The compound’s electronic properties also play a role in its function in organic electronics, where it facilitates charge transfer and improves device performance .
Comparison with Similar Compounds
Similar Compounds
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A closely related compound without the chloro and oxo groups, used in similar applications but with different electronic properties.
6-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Another variant with slight structural differences, affecting its reactivity and applications.
Uniqueness
The presence of both cyano and chloro groups in 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- enhances its reactivity and makes it a more versatile compound compared to its analogs. These functional groups contribute to its strong electron-withdrawing properties, making it particularly useful in the development of high-performance organic electronic materials .
Properties
Molecular Formula |
C13H3ClN4O |
---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
6-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)11-12(13(7)19)18-10(5-16)9(4-15)17-11/h1-3H |
InChI Key |
IBSONLFSAQBRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=NC(=C(N=C3C2=O)C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.